molecular formula C22H29P B1301980 (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE CAS No. 43077-29-8

(S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE

Cat. No.: B1301980
CAS No.: 43077-29-8
M. Wt: 324.4 g/mol
InChI Key: BEYDOEXXFGNVRZ-COPCDDAFSA-N
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Description

(S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE: is a chemical compound with the molecular formula C22H29P and a molecular weight of 324.45 g/mol . It is a phosphine derivative, characterized by the presence of a cyclohexyl ring substituted with isopropyl and methyl groups, and a diphenylphosphine moiety. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE typically involves the reaction of cyclohexyl derivatives with diphenylphosphine. The specific synthetic route and reaction conditions can vary, but generally, the process includes:

    Starting Materials: Cyclohexyl derivatives, diphenylphosphine.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained at room temperature or slightly elevated.

    Catalysts and Solvents: Catalysts such as palladium or nickel may be used to facilitate the reaction. Common solvents include tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can participate in substitution reactions, where the diphenylphosphine moiety is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the substituent, but common reagents include alkyl halides and aryl halides.

Major Products:

Scientific Research Applications

Chemistry: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE is used as a ligand in coordination chemistry and catalysis. It forms complexes with transition metals, which are used in various catalytic processes, including hydrogenation, hydroformylation, and cross-coupling reactions.

Biology and Medicine: In biological research, this compound is used to study the interactions of phosphine ligands with biomolecules

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of advanced materials, such as phosphine-functionalized polymers and nanomaterials .

Mechanism of Action

The mechanism of action of (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE involves its ability to coordinate with metal centers. The diphenylphosphine moiety acts as a ligand, donating electron density to the metal center, which stabilizes the metal complex and facilitates various catalytic reactions. The molecular targets include transition metals such as palladium, platinum, and nickel. The pathways involved are primarily related to catalytic cycles in organic synthesis .

Comparison with Similar Compounds

    Triphenylphosphine: A widely used phosphine ligand with three phenyl groups.

    Dicyclohexylphosphine: A phosphine ligand with two cyclohexyl groups.

    Diisopropylphosphine: A phosphine ligand with two isopropyl groups.

Comparison: (S)-(+)-NEOMENTHYLDIPHENYLPHOSPHINE is unique due to its specific stereochemistry and the presence of both isopropyl and methyl groups on the cyclohexyl ring. This structural feature imparts distinct steric and electronic properties, making it a valuable ligand in certain catalytic applications where other phosphine ligands may not be as effective .

Biological Activity

(S)-(+)-Neomenthyldiphenylphosphine is a chiral phosphine ligand that has garnered attention in various chemical reactions, particularly in catalysis. Its biological activity and potential applications are increasingly explored in the context of medicinal chemistry and organic synthesis. This article compiles detailed findings from diverse sources regarding the biological activity of this compound, including its role as a catalyst, its interaction with biological systems, and specific case studies illustrating its efficacy.

This compound is characterized by its unique steric and electronic properties, which make it suitable for various catalytic applications. It is synthesized through the reaction of neomenthol with diphenylphosphine, leading to a compound that exhibits both high activity and selectivity in catalytic processes.

1. Catalytic Applications

This compound has shown significant promise as a ligand in transition metal-catalyzed reactions. Notably, it has been utilized in the Heck reaction for producing fine chemicals, demonstrating high catalytic efficiency with substrate-to-catalyst ratios reaching up to 3000:1 .

Reaction TypeCatalyst SystemYield (%)
Heck ReactionPd/(S)-(+)-Neomenthyldiphenylphosphine95–105
Arylative CouplingNi/(S)-(+)-Neomenthyldiphenylphosphine71

3. Case Studies

  • Heck Reaction for Naproxen Production : The application of this compound in the Heck reaction facilitated the synthesis of Naproxen™, a widely used anti-inflammatory drug. This case highlights not only the compound's utility in pharmaceutical synthesis but also its potential role in drug development .
  • Enantioselective Reactions : The ligand has been employed in enantioselective hydrogenation reactions, showcasing its ability to produce chiral products relevant to pharmaceuticals. In these reactions, it demonstrated high enantioselectivity, indicating that this compound could be pivotal in synthesizing biologically active compounds .

Properties

IUPAC Name

[(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29P/c1-17(2)21-15-14-18(3)16-22(21)23(19-10-6-4-7-11-19)20-12-8-5-9-13-20/h4-13,17-18,21-22H,14-16H2,1-3H3/t18-,21+,22+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYDOEXXFGNVRZ-COPCDDAFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370366
Record name [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43077-29-8
Record name [(1S,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl](diphenyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What makes (S)-(+)-Neomenthyldiphenylphosphine useful in asymmetric catalysis?

A1: this compound's chiral structure allows it to induce chirality in metal complexes. This is essential for asymmetric catalysis, where the goal is to preferentially form one enantiomer of a chiral product. For example, it has been successfully employed in nickel-catalyzed asymmetric reductive coupling of alkynes and aldehydes to synthesize allylic alcohols and α-hydroxy ketones with high enantioselectivity. []

Q2: How does the structure of this compound affect its catalytic activity?

A2: The steric hindrance provided by the neomenthyl group plays a crucial role in its effectiveness. Research has shown that increasing the steric hindrance of the phosphine ligand in cobalt dichloride complexes used for 1,3-butadiene polymerization leads to higher syndiotacticity in the resulting polybutadiene. [] This suggests that the bulky neomenthyl group in this compound can influence the stereochemical outcome of reactions.

Q3: Are there any challenges in using this compound?

A3: One challenge is the potential for oxidation to this compound oxide, which is a common impurity. [] This oxide is inactive in catalysis and must be rigorously removed during purification. Researchers commonly use 31P NMR to monitor for the presence of the oxide.

Q4: What analytical techniques are commonly used to characterize this compound?

A4: Aside from 31P NMR to assess purity, other common techniques include melting point determination, as pure this compound has a melting point of 98-99 °C. [] Additional characterization might involve techniques such as elemental analysis and optical rotation to confirm its composition and enantiomeric purity.

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